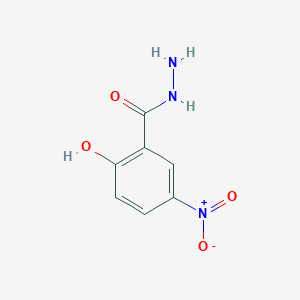

2-Hydroxy-5-nitrobenzohydrazide

Descripción general

Descripción

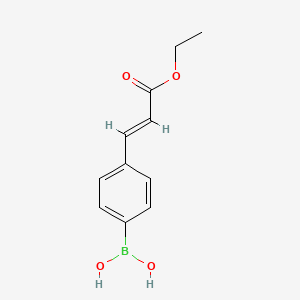

2-Hydroxy-5-nitrobenzohydrazide is a chemical compound . It is used as a protein reagent with selectivity for tryptophan, methionine, and cysteine .

Synthesis Analysis

The synthesis of a novel Schiff base derived from this compound has been reported . This was achieved by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline . The synthesized compound was characterized using IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using SC-XRD . The SC-XRD inferred that C–H⋯O and off-set π⋯π stacking interactions are the main features of the supramolecular assembly .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The compound is involved in the formation of Schiff bases, which are formed when an aldehyde or ketone reacts with a primary amine to form an imine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.15 , a melting point of 184-188°C , and it appears as a powder .Aplicaciones Científicas De Investigación

2-Hydroxy-5-nitrobenzohydrazide is a compound that finds its applications in various fields of scientific research. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar nitro compound derivatives and their functionalities in scientific applications. This analysis will discuss related compounds to infer potential applications of this compound in scientific research.

Synthesis and Pharmacological Properties

Research on nitroxyl radicals conjugated with natural compounds, including nitro compound derivatives, highlights their potential in creating pharmacological agents. These "hybrid" compounds often exhibit enhanced or modified biological activity, reduced toxicity, or increased selective cytotoxicity. Such studies suggest that this compound could be explored for its pharmacological applications, possibly in drug delivery systems or as a basis for new pharmacological agents with optimized properties (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental Impact and Behavior

Parabens, structurally related to benzohydrazides through their para-hydroxybenzoic acid core, offer insights into the environmental behavior and fate of similar compounds. Research on parabens in aquatic environments can provide a framework for understanding how this compound might behave in similar settings, including its biodegradability, potential as an emerging contaminant, and interactions with environmental factors (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity Analysis

The study of antioxidants and their determination methods, including those based on chemical reactions and electrochemical (bio)sensors, suggests areas where this compound might be relevant. Given its structural features, this compound could potentially be involved in antioxidant activity assays or serve as a scaffold for developing novel antioxidants (Munteanu & Apetrei, 2021).

Photoprotective Applications

Photosensitive protecting groups, including those with nitrobenzyl cores, are crucial in synthetic chemistry for their ability to be cleaved under light. Research on these groups shows promise for future applications in areas like drug activation and controlled release. This suggests that derivatives of this compound could be explored for their potential as photolabile protecting groups in photochemistry and photopharmacology (Amit, Zehavi, & Patchornik, 1974).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzohydrazide derivatives, a class of compounds to which 2-hydroxy-5-nitrobenzohydrazide belongs, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that benzohydrazide derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .

Biochemical Pathways

Given the broad bioactivity of benzohydrazide derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The compound’s molecular weight (19715) suggests that it may have good bioavailability .

Result of Action

Some benzohydrazide derivatives have been found to exhibit insecticidal activity, suggesting that this compound may have similar effects .

Action Environment

Like other chemical compounds, its activity and stability may be affected by factors such as temperature, ph, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

It is known that the compound has a molecular weight of 197.15 .

Cellular Effects

It is unclear how the compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can form a Schiff base when reacted with 3-fluoroaniline .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Hydroxy-5-nitrobenzohydrazide in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Propiedades

IUPAC Name |

2-hydroxy-5-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-7(12)5-3-4(10(13)14)1-2-6(5)11/h1-3,11H,8H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFROEJRAWJNALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260140 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946-32-7 | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-nitro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B3310208.png)

![1,2,5-Thiadiazolidin-3-one, 5-[3-[2-[[4'-(cyclohexylmethoxy)[1,1'-biphenyl]-4-yl]methyl]-4-(2,4-dichlorophenyl)-1H-imidazol-1-yl]phenyl]-, 1,1-dioxide](/img/structure/B3310215.png)

![1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-, ethyl ester](/img/structure/B3310228.png)

![2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B3310248.png)

![Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3310250.png)

![Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-](/img/structure/B3310276.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3310301.png)